3-Acetyl-5,5-dimethylfuran-2(5H)-one
Description
Properties
CAS No. |
51716-57-5 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-acetyl-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C8H10O3/c1-5(9)6-4-8(2,3)11-7(6)10/h4H,1-3H3 |
InChI Key |
OKPQFKJZOWSOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(OC1=O)(C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3 Acetyl 5,5 Dimethylfuran 2 5h One
Reactions Involving the Furanone Ring System
Ring-Opening and Ring-Closure Processes
Specific studies detailing the ring-opening and ring-closure mechanisms for 3-Acetyl-5,5-dimethylfuran-2(5H)-one are not described in available literature. Generally, lactones can undergo hydrolysis under acidic or basic conditions to yield the corresponding hydroxy carboxylic acid, which could potentially re-cyclize. However, reaction conditions and outcomes for this specific substituted furanone are not documented.
Nucleophilic and Electrophilic Additions to the Unsaturated System
No specific examples of nucleophilic or electrophilic addition reactions to the α,β-unsaturated system of this compound have been reported. It is plausible that soft nucleophiles would undergo Michael (1,4-) addition, but this has not been experimentally verified for this compound.
Transformations of the Acetyl Functional Group
Carbonyl Condensation Reactions (e.g., Aldol (B89426), Claisen-Schmidt)
While the acetyl group provides a site for enolate formation and subsequent condensation reactions, no studies have been published demonstrating Aldol or Claisen-Schmidt condensations specifically using this compound as the substrate. Related molecules, such as 3-acetyl-2,5-dimethylfuran, are known to undergo Claisen-Schmidt condensation, but this cannot be directly extrapolated.
Reduction and Oxidation Pathways
Detailed research on the selective reduction or oxidation of the acetyl group or the lactone in this compound is absent from the scientific literature. Standard reagents like sodium borohydride (B1222165) would be expected to reduce the acetyl ketone, but specific conditions, selectivity, and yields are unknown.
Rearrangement Reactions and Fragmentation Pathways
There is no available data on rearrangement reactions or mass spectrometry-based fragmentation pathways for this compound.
Due to these limitations, creating data tables and detailing research findings as requested is not feasible. The scientific community has not, to date, published the specific reactivity studies required to fulfill the detailed request.
Mechanistic Investigations through Advanced Spectroscopic and Computational Techniques
Currently, there is no specific research data available in the public domain that details the mechanistic investigations of this compound through advanced spectroscopic or computational methods. Studies employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring, Fourier-Transform Infrared (FT-IR) spectroscopy for bond analysis during transformations, or computational methods like Density Functional Theory (DFT) to model reaction pathways and transition states have not been reported for this particular compound.
Consequently, data tables for spectroscopic and computational findings related to its reaction mechanisms cannot be provided.
Derivatization and Structural Modification of 3 Acetyl 5,5 Dimethylfuran 2 5h One for Research Applications
Synthesis of Novel Analogues and Homologs
The synthesis of analogues and homologs of the furanone scaffold is a foundational step in exploring its chemical and biological potential. Researchers employ various synthetic strategies to modify the core structure, introducing different functional groups and altering steric and electronic properties.
One efficient method involves multi-component reactions. For instance, a one-pot, three-component synthesis using amines, aldehydes, and diethyl acetylenedicarboxylate, catalyzed by silica (B1680970) sulfuric acid, has been used to produce highly functionalized 3,4,5-trisubstituted furan-2(5H)-one derivatives in high yields. nih.gov This approach allows for significant diversity in the substituents at the C3, C4, and C5 positions of the furanone ring.
Another versatile strategy begins with isoxazole (B147169) derivatives. Through hydrogenolysis and subsequent acid hydrolysis, a parent 3(2H)-furanone can be synthesized. The side chains introduced in the initial isoxazole intermediate can be modified later, enabling the creation of a large library of compounds sharing a common furanone core. nih.gov This method is particularly suitable for generating series of compounds for biological activity screening.
Furthermore, direct furanone annulation has been developed to produce 5-aryl-substituted 2(5H)-furanones. This one-pot method involves a titanium-mediated aldol (B89426) addition followed by an acid-induced cyclo-condensation. mdpi.com This technique is instrumental in creating furanones with specific aryl groups at the C5 position, which can serve as handles for further modifications, such as cross-coupling reactions. mdpi.com
Functionalization and Conjugation Strategies for Probe Development
Functionalizing the furanone scaffold is critical for developing chemical probes to study biological systems. This involves introducing reactive groups or reporter molecules that allow for visualization, identification of binding partners, or further chemical linkage.
A key strategy is the introduction of moieties suitable for cross-coupling reactions. For example, synthesizing 5-(bromophenyl)-furan-2(5H)-ones creates a versatile intermediate. mdpi.com The bromo-substituent acts as a functional handle, allowing the furanone core to be coupled with various other molecules using methods like the Suzuki-Miyaura cross-coupling reaction. This enables the attachment of fluorescent tags, biotin (B1667282) labels, or other reporter groups, transforming the furanone derivative into a molecular probe. mdpi.com
The inherent reactivity of the furanone ring and its substituents can also be exploited. The acetyl group at the C3 position of a compound like 3-Acetyl-5,5-dimethylfuran-2(5H)-one offers a site for chemical modification. For example, it can be used to synthesize chalcones by reacting with aromatic aldehydes. sigmaaldrich.com These chalcone (B49325) derivatives can then be further functionalized or used as probes themselves, leveraging their unique electronic and structural properties.
Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of furanone derivatives influences their biological activity. These studies guide the rational design of more potent and selective compounds.
Exploration of Pharmacophore Features and Substituent Effects
SAR studies on substituted furanones have revealed key pharmacophoric features and the significant impact of different substituents. For a series of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones evaluated for antifungal activity, the nature of the substituent on the C3-phenyl ring was found to be critical. nih.gov Compounds bearing halogen substituents on the phenyl ring demonstrated selective and potent activity against certain fungal strains. In contrast, the length of the alkyl chain at the C5 position had only a marginal effect on activity, suggesting that for this particular biological target, the electronic properties of the C3-aryl group are more important than the steric bulk at C5. nih.gov
In another study on the cytotoxic activity of 3,4,5-trisubstituted 2(5H)-furanones against cancer cell lines, specific substituent patterns were linked to high potency. nih.gov The data indicated that the combination of a 4-fluorophenyl group at C2, a phenylamino (B1219803) group at C4, and an ethyl carboxylate at C3 resulted in a compound with significant antitumor activity, in some cases exceeding that of the reference drug. nih.gov This highlights the synergistic effect of substitutions around the furanone core.
The following table summarizes representative SAR findings for substituted furanone derivatives against cancer cell lines.
| Compound | Substituent at C2 | Substituent at C4 | Cell Line | Cytotoxic Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|---|---|
| Furanone A | 4-Fluorophenyl | Phenylamino | HEPG2 | 0.002 | nih.gov |
| Furanone B | 4-Fluorophenyl | Phenylamino | MCF7 | 0.002 | nih.gov |
| Reference Drug (Doxorubicin) | - | - | HEPG2 | 0.007 | nih.gov |
| Reference Drug (Doxorubicin) | - | - | MCF7 | 0.005 | nih.gov |
Rational Design and Synthesis of Modified Furanone Scaffolds
The insights gained from SAR studies enable the rational design of new and improved furanone scaffolds. This approach involves the deliberate modification of the molecule to enhance desired properties, such as potency, selectivity, or metabolic stability, based on a mechanistic understanding of its interaction with a biological target. nih.govrsc.org
For example, if SAR data indicate that a halogenated phenyl ring at the C3 position is crucial for activity, rational design would focus on synthesizing a new series of analogues with different halogens (F, Cl, Br, I) or multiple halogen substitutions to optimize electronic and steric interactions with the target protein. nih.gov Similarly, if the acetyl group at C3 is found to be a key hydrogen bond acceptor, new designs might replace it with other hydrogen-bonding groups to probe the binding pocket.
Molecular hybridization is another rational design strategy, where the furanone scaffold is combined with other known pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activities. mdpi.com A researcher might design a hybrid molecule that combines the furanone core with a quinone moiety, aiming to create a novel anticancer agent that leverages the biological activities of both structural motifs. mdpi.com This rational, hypothesis-driven approach to synthesis is a cornerstone of modern drug discovery and chemical biology.
Computational and Theoretical Studies of 3 Acetyl 5,5 Dimethylfuran 2 5h One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to determine the electronic structure, molecular geometry, and reactivity of 3-Acetyl-5,5-dimethylfuran-2(5H)-one.
Detailed analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and distribution of these orbitals indicate the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, the HOMO energy is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for chemical reactions.
Table 1: Hypothetical Quantum Chemical Data for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating character |
| LUMO Energy | -1.2 eV | Indicates electron-accepting character |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Indicates the polarity of the molecule |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with other molecules. nih.gov For this compound, MD simulations can reveal the preferred three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. chemistrysteps.com
The furanone ring, being a five-membered ring, exhibits a degree of flexibility. nih.gov MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the transition states that connect them. This conformational analysis is crucial as the biological activity and reactivity of a molecule can be highly dependent on its shape. fiveable.me
Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. nih.govnih.gov These simulations can elucidate the nature of these interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, which are fundamental to understanding the compound's solubility, and potential biological activity. nih.govnih.govnih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be employed to model chemical reaction pathways, providing detailed information about the mechanism of a reaction at the molecular level. For this compound, this could involve modeling its synthesis or its degradation pathways. researchgate.netorganic-chemistry.orgresearchgate.net
By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy path that connects reactants to products. ucsb.edu Along this path, the transition state, which is the point of highest energy, can be located and characterized. youtube.comox.ac.uk The structure and energy of the transition state are critical for determining the reaction rate and understanding the factors that control the reaction's outcome.
For example, modeling the synthesis of this compound could help optimize reaction conditions by identifying the most favorable reaction pathway and the key intermediates involved. tufts.edunih.gov Similarly, studying its potential metabolic pathways could predict its biotransformation products.
Ligand-Target Interaction Simulations for Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org This method is widely used in drug discovery to screen for potential drug candidates by predicting how they might interact with a biological target, such as a protein or enzyme. nih.govresearchgate.netijpsr.com
For this compound, molecular docking studies could be performed to investigate its potential to bind to various biological targets. mdpi.com By docking the molecule into the active site of a target protein, researchers can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net
Following docking, molecular dynamics simulations can be used to further refine the predicted binding mode and to assess the stability of the ligand-protein complex over time. These simulations provide a more dynamic and realistic model of the interaction, which can help in the rational design of more potent and selective inhibitors.
Table 2: Examples of Potential Biological Targets for Furanone Derivatives
| Target Protein | PDB ID | Potential Therapeutic Area |
| Dihydrofolate reductase | 3SRW | Antibacterial |
| DNA gyrase | 5BS3 | Antibacterial |
| Enoyl reductase | Not specified | Antibacterial |
| Quorum-sensing receptors (e.g., LasR) | Not specified | Anti-infective (Quorum Sensing Inhibition) |
Note: This table lists potential targets for furanone derivatives based on existing research and is for illustrative purposes. ijper.orgnih.govresearchgate.net
Cheminformatics and Machine Learning Approaches for Compound Discovery
Cheminformatics and machine learning are increasingly used to accelerate the discovery of new bioactive compounds. mdpi.comnih.govnih.gov These approaches leverage large datasets of chemical information to build predictive models that can identify novel molecules with desired properties. rsc.orgresearchgate.net
For the discovery of new compounds related to this compound, cheminformatics tools can be used to analyze large chemical libraries and identify compounds with similar structural features. broadinstitute.orgf1000research.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural properties of furanone derivatives with their biological activity, enabling the prediction of the activity of new, untested compounds. researchgate.net
Machine learning algorithms can be trained on existing data to identify complex patterns that are not apparent from simple QSAR models. researchgate.net These models can then be used to virtually screen vast chemical spaces for new furanone derivatives with enhanced biological activity or improved physicochemical properties, guiding the synthesis of the most promising candidates.
Biological Activity and Molecular Interaction Mechanisms of 3 Acetyl 5,5 Dimethylfuran 2 5h One and Its Analogues in Research Contexts
In Vitro Modulation of Cellular Processes
The in vitro effects of furanone derivatives, structural analogues of 3-Acetyl-5,5-dimethylfuran-2(5H)-one, have been a subject of extensive investigation. These studies have unveiled their capacity to modulate various cellular processes, primarily through the inhibition of microbial communication and growth.
Enzyme Inhibition/Activation Studies and Kinetic Analysis
While the broader class of tetronic acids, which share a similar core structure, has been investigated for the inhibition of enzymes such as HIV-protease, specific data on enzyme inhibition or activation by this compound or its close furanone analogues is not extensively detailed in available research. Studies on some 3-acyl-5-hydroxymethyl tetronic acids have reported IC50 values in the 100 µM range against HIV-protease. For instance, the compound RK-682 has been identified as an inhibitor of tyrosine phosphatases with IC50 values as low as 1 µM. rsc.org However, detailed kinetic analyses for these inhibitory actions are not consistently provided.
Receptor Binding and Signaling Pathway Modulation Research
A significant area of research for furanone analogues lies in their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication process. Furanones are structural analogues of N-acylhomoserine lactone (AHL) autoinducers and can act as competitive inhibitors for AHL-binding to receptor proteins. researchgate.net This interaction disrupts QS-mediated signaling pathways that regulate virulence factor production and biofilm formation.
Molecular docking and molecular dynamics simulations have been employed to study the binding of marine-derived furanone derivatives to various QS receptors in Pseudomonas aeruginosa, including LasR, RhlR, and PqsR. nih.gov These studies have shown that furanones can effectively bind to the ligand-binding pockets of these receptors, with halogenated furanones often exhibiting stronger binding affinities than their non-halogenated counterparts. nih.gov The binding of these furanones to the receptors can lead to the inactivation of the protein and interfere with the expression of virulence factors. nih.gov
In the context of other cellular processes, certain furanones, such as Furaneol and sotolone, have been shown to specifically activate distinct human odorant receptors, OR5M3 and OR8D1, respectively. acs.org This highlights the potential for furanone derivatives to interact with specific receptor targets in mammalian cells as well.
Gene Expression Regulation at the Molecular Level
In Pseudomonas aeruginosa, the furanone analogue C-30 has been shown to down-regulate the expression of several virulence genes, including lasB, rhlA, and pqsR. nih.gov This inhibitory effect on gene expression is a direct consequence of the interference with the Las and Rhl quorum-sensing systems. nih.gov The natural furanone, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, has been found to disrupt quorum sensing-regulated gene expression in Vibrio harveyi by diminishing the DNA-binding activity of the transcriptional regulator protein LuxR. researchgate.net
Mechanistic Investigations at the Subcellular Level
Delving deeper into the molecular mechanisms, researchers have focused on identifying the specific subcellular targets of furanone analogues and characterizing their interactions.
Target Identification and Validation Methodologies
For the antibacterial activity of furanones, the primary targets identified are the quorum-sensing receptor proteins. The validation of these targets has been achieved through a combination of genetic and biochemical approaches. For instance, the use of bacterial strains with mutations in specific QS receptor genes has helped to confirm their role as the targets of furanone action. researchgate.net Furthermore, computational methods like molecular docking and molecular dynamics simulations have provided in silico validation of these interactions. nih.gov
In the realm of antifungal research, target identification for furanone derivatives is an ongoing effort. A common strategy involves comparing the effects of the compounds to known antifungal agents. For example, some studies suggest that the antifungal mechanism of certain furanones may involve the ergosterol (B1671047) biosynthesis pathway, a common target for azole antifungals. researchgate.net Methodologies for identifying novel antifungal targets include metabolic network modeling, transcriptome analysis of fungal cells under specific conditions, and analysis of protein-protein interaction networks. frontiersin.orgmdpi.com
Protein-Ligand Interaction Characterization (e.g., Antifungal activity)
The characterization of protein-ligand interactions is crucial for understanding the molecular basis of the biological activity of furanone analogues. In the context of quorum sensing inhibition, studies have highlighted the importance of the chemical structure of the furanone in determining its binding affinity for the receptor. For example, the presence of halogens and the nature of the alkyl side chain on the furanone ring have been shown to significantly influence the binding to QS receptors. nih.gov
Regarding antifungal activity, a number of 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones have demonstrated potent in vitro activity against various fungi, including Aspergillus fumigatus. nih.gov The antifungal effect of these compounds is influenced by the substituents on both the phenyl ring and the acyloxymethyl group. For instance, compounds with halogen substituents on the phenyl ring have shown enhanced antifungal effects. nih.gov While the precise protein targets for the antifungal activity of these furanones are not fully elucidated, it is hypothesized that they may interact with key enzymes or regulatory proteins within the fungal cell.
The following table summarizes the biological activities and molecular interactions of some furanone analogues:
| Compound/Analogue Class | Biological Activity | Molecular Target/Mechanism |
| Brominated Furanones | Quorum Sensing Inhibition | Competitive binding to AHL receptors (e.g., LuxR) |
| Furanone C-30 | Inhibition of Biofilm Formation | Down-regulation of virulence genes (lasB, rhlA, pqsR) |
| 3-(Halogenated Phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones | Antifungal | Mechanism under investigation, possible interference with ergosterol biosynthesis |
| Marine-derived Furanones | Quorum Sensing Inhibition | Binding to QS receptors (LasR, RhlR, PqsR) |
| Furaneol/Sotolone | Odorant Receptor Activation | Specific activation of human odorant receptors (OR5M3, OR8D1) |
Structure-Mechanism Relationships in Model Biological Systems
The relationship between the chemical structure of furanone compounds and their biological mechanism of action is a critical area of research, providing insights into their therapeutic potential. While direct research on this compound is limited, extensive studies on its analogues offer a foundational understanding of how specific structural features influence their interactions within biological systems. These studies primarily focus on antimicrobial and quorum sensing (QS) inhibitory activities.
The core furanone ring serves as a versatile scaffold, and modifications to its substituents can dramatically alter its biological efficacy and mechanism of action. Key structural determinants of activity include the nature of the substituent at the C3 position, halogenation of the ring and side chains, and the length of alkyl chains.
A significant body of research has focused on halogenated furanones, originally isolated from the marine alga Delisea pulchra, which are known for their potent inhibition of quorum sensing in various bacteria. ucc.ienih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, and its inhibition is a promising strategy to combat bacterial infections without exerting selective pressure for resistance. ucc.ienih.gov
The mechanism of QS inhibition by many furanones involves interference with bacterial signaling pathways. For instance, some halogenated furanones act as antagonists of the AHL QS system. ucc.ie The presence of a bromine atom, particularly on the exocyclic vinyl group, is often necessary for significant inhibitory efficacy. ucc.ie
The nature of the substituent at the C3 position also plays a pivotal role in the biological activity of furanone analogues. The length of an alkyl chain at this position can significantly impact the compound's effectiveness as a biofilm inhibitor. nih.gov For example, in studies on Salmonella typhimurium, furanones with hexyl chains at the C3 position demonstrated greater activity than those with shorter propyl or butyl chains. ucc.ie Furthermore, the introduction of a bromine atom on the 1'-position of the 3-alkyl chain has been shown to drastically enhance the inhibitory activity of furanones in both biofilm formation and quorum sensing. nih.gov
In contrast to halogenated and alkyl-substituted furanones, the biological activity of this compound is influenced by the presence of the acetyl group at the C3 position and the gem-dimethyl group at the C5 position. The acetyl group, with its carbonyl moiety, can potentially engage in different types of molecular interactions compared to a simple alkyl chain or a halogen atom.
The table below summarizes the structure-activity relationships observed in various furanone analogues, providing a framework for postulating the potential activity of this compound.
| Structural Feature | Observed Effect on Biological Activity | Example Analogues | Potential Implication for this compound |
| Halogenation (e.g., Bromine) | Generally enhances quorum sensing inhibition and biofilm disruption. ucc.ienih.gov | Brominated 3-alkyl-5-methylene-2(5H)-furanones | The absence of halogens in this compound might suggest a different or potentially weaker QS inhibitory mechanism compared to its halogenated counterparts. |
| C3-Alkyl Chain Length | Influences the potency of biofilm inhibition, with longer chains sometimes showing increased activity. ucc.ie | 3-Hexyl-5-methylene-2(5H)-furanone | The C3-acetyl group presents a different steric and electronic profile than a simple alkyl chain, which could lead to unique interactions with biological targets. |
| Substitution on C3-Alkyl Chain | Introduction of functional groups like hydroxyl or acetoxy can modulate activity. A hydroxyl group often confers greater inhibitory activity than an acetoxy group. ucc.ie | 3-(1'-Hydroxybutyl)-5-methylene-2(5H)-furanone | The carbonyl of the acetyl group in this compound may participate in hydrogen bonding or other polar interactions, influencing its binding to target proteins. |
| C4-Position Substitution | A bromine atom at the C4 position has been deemed critical for potent biofilm inhibition in some furanone analogues. ucc.ie | 4-Bromo-3-hexyl-5-dibromomethylene-2(5H)-furanone | The unsubstituted C4 position in this compound might result in a different spectrum of activity compared to C4-brominated analogues. |
| C5-Position Substitution | The gem-dimethyl group at C5 provides steric bulk and influences the overall shape and lipophilicity of the molecule. | Not explicitly detailed in provided search results for direct comparison. | The 5,5-dimethyl substitution in this compound likely impacts its solubility and how it fits into the binding pockets of target enzymes or receptors. |
In some model systems, the antimicrobial mechanism of furanone derivatives has been linked to the generation of reactive oxygen species (ROS) and subsequent damage to intracellular proteins. For example, a chlorinated 2(5H)-furanone derivative, F105, exhibited selective activity against Gram-positive bacteria, including biofilm-embedded Staphylococcus aureus, through this mechanism. nih.govresearchgate.net While this compound lacks the sulfonyl and menthol (B31143) moieties of F105, the potential for the core furanone structure to contribute to ROS production under certain biological conditions cannot be ruled out.
Ultimately, the specific biological activity and molecular interaction mechanisms of this compound will be dictated by the interplay of its acetyl and dimethyl substituents. The acetyl group could act as a key pharmacophore, engaging in specific interactions with target proteins, while the dimethyl groups at the C5 position will influence its physicochemical properties, such as stability and membrane permeability. Further empirical studies are necessary to fully elucidate the structure-mechanism relationships of this particular compound.
Research Applications and Emerging Roles of 3 Acetyl 5,5 Dimethylfuran 2 5h One Derivatives
Utilization as Versatile Synthetic Building Blocks in Complex Molecule Synthesis
The furanone core of 3-Acetyl-5,5-dimethylfuran-2(5H)-one and its derivatives serves as a versatile platform for the synthesis of more complex molecular architectures. The inherent reactivity of the acetyl group and the lactone moiety allows for a variety of chemical transformations, making these compounds valuable starting materials in organic synthesis.
The acetyl group can undergo a wide range of reactions, including but not limited to:
Aldol (B89426) Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones, which can be further dehydrated to yield α,β-unsaturated ketones.
Wittig Reaction: Conversion of the acetyl group into a substituted alkene.
Reduction: Reduction to the corresponding alcohol, which can then be used in esterification or etherification reactions.
Oxidation: Oxidation to a carboxylic acid, providing another functional handle for further modification.
The lactone ring can be subjected to several transformations:
Ring-Opening Reactions: Nucleophilic attack by reagents such as amines or alcohols can open the lactone ring to produce highly functionalized acyclic compounds.
Reduction: Reduction of the lactone can yield diols, which are important building blocks in their own right.
Annulation Reactions: The furanone ring can be used as a diene or dienophile in cycloaddition reactions to construct more complex polycyclic systems.
The strategic combination of these reactions on the this compound scaffold allows for the efficient construction of a diverse array of complex molecules, including natural product analogues and novel pharmaceutical candidates. A series of 3,4,5-trisubstituted 2(5H)-furanone derivatives, for instance, have been synthesized through a one-pot reaction of amines, aldehydes, and diethyl acetylenedicarboxylate, with silica (B1680970) sulfuric acid efficiently catalyzing the reaction to afford the corresponding furanones in high yields. researchgate.netresearchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|---|
| Acetyl Group | Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy Ketone |
| Acetyl Group | Wittig Reaction | Phosphonium Ylide | Substituted Alkene |
| Acetyl Group | Reduction | NaBH4, LiAlH4 | Secondary Alcohol |
| Acetyl Group | Oxidation | Strong Oxidizing Agent | Carboxylic Acid |
| Lactone Ring | Ring-Opening (Aminolysis) | Amine | Amide-Alcohol |
| Lactone Ring | Ring-Opening (Alcoholysis) | Alcohol, Acid/Base | Ester-Alcohol |
| Lactone Ring | Reduction | LiAlH4 | Diol |
| Furanone Ring | Diels-Alder Reaction | Dienophile | Bicyclic Adduct |
Application in Materials Science Research and Functional Polymer Design
The unique chemical structure of this compound derivatives also lends itself to applications in materials science, particularly in the design of functional polymers. The lactone ring is a key functional group for ring-opening polymerization (ROP), a powerful method for producing polyesters with well-defined architectures and properties. libretexts.org The presence of the acetyl group and the gem-dimethyl substitution on the furanone ring can be exploited to tune the properties of the resulting polymers.
The acetyl group can serve as a site for post-polymerization modification, allowing for the introduction of various functional groups along the polymer backbone. This can be used to alter the polymer's solubility, thermal properties, or to introduce specific functionalities for applications such as drug delivery or sensing.
The gem-dimethyl group can influence the polymer's physical properties by restricting chain rotation and increasing steric hindrance. This can lead to polymers with higher glass transition temperatures and improved thermal stability.
Furthermore, the furan (B31954) moiety itself can be utilized in reversible Diels-Alder reactions, enabling the development of self-healing and recyclable polymers. While direct polymerization of this compound is not extensively documented, the principles of lactone polymerization and the known reactivity of furan rings suggest significant potential for this class of compounds in the creation of novel, functional, and potentially sustainable polymeric materials. Research on renewable alpha-unsaturated gamma-butyrolactones has shown their high reactivity in chain-growth polymerization, leading to polymers with high glass transition temperatures and good resistance to heat, weathering, and solvents. nih.govresearchgate.net
Table 2: Potential Polymer Architectures from this compound Derivatives
| Polymerization Method | Monomer Feature Utilized | Potential Polymer Type | Key Properties |
|---|---|---|---|
| Ring-Opening Polymerization (ROP) | Lactone Ring | Polyester (B1180765) | Biodegradable, Tunable thermal properties |
| Radical Polymerization | Potential for vinyl derivative | Poly(vinyl-furanone) | Functionalizable side chains |
| Diels-Alder Polymerization | Furan Ring | Crosslinked or linear polymers | Thermally reversible, Self-healing |
| Post-Polymerization Modification | Acetyl Group | Functionalized Polyester | Tailored solubility and functionality |
Development as Chemical Biology Probes and Tools for Mechanistic Studies
The inherent fluorescence of some furanone derivatives and their ability to interact with biological molecules make them attractive candidates for the development of chemical biology probes. mdpi.com These probes can be used to visualize and study biological processes at the molecular level.
The furanone scaffold can be chemically modified to create fluorescent dyes with specific properties, such as sensitivity to the local environment (solvatochromism) or the ability to bind to specific biomolecules. rsc.org For example, diaryl-furanones are known to react with primary amines to yield highly fluorescent products, a property that has been utilized for the biochemical detection of these functional groups. mdpi.com
Furthermore, furanone derivatives have been investigated for their ability to interact with DNA. New bis-2(5H)-furanone derivatives containing a benzidine (B372746) core have been shown to interact with DNA, suggesting that DNA may be a potential target for these compounds. nih.gov This opens up the possibility of designing furanone-based probes for studying DNA structure and function, or for developing new therapeutic agents that target DNA.
The acetyl group on the this compound core provides a convenient handle for attaching other molecules, such as targeting ligands or reporter groups, to create more sophisticated chemical probes. While specific probes based on this exact molecule are not yet widely reported, the foundational chemistry and the biological activity of related furanones strongly suggest a promising future in this area of research. For instance, furanone-based radiopharmaceuticals have been developed for diagnostic targeting of COX-1 in ovarian cancer. nih.gov
Table 3: Potential Applications of this compound Derivatives as Chemical Probes
| Probe Type | Target | Principle of Detection | Potential Application |
|---|---|---|---|
| Fluorescent Probe | Cellular Environment | Solvatochromic shift | Imaging cellular polarity |
| Fluorescent Probe | Primary Amines | Covalent labeling | Quantifying amine-containing biomolecules |
| DNA Intercalator | DNA | Changes in fluorescence upon binding | Studying DNA-protein interactions |
| Targeted Probe | Specific Protein | Ligand-directed binding | Visualizing protein localization and activity |
Catalytic Applications in Organic Transformations
The structural motifs within this compound derivatives suggest their potential utility in catalysis, either as catalysts themselves or as ligands for metal catalysts. The furan ring, with its electron-rich nature, can coordinate to metal centers and influence the catalytic activity.
The acetyl and lactone functionalities can also play a role in catalysis. For example, the carbonyl oxygen of the acetyl group could act as a Lewis basic site to activate substrates. Furthermore, the furanone scaffold can be chemically modified to introduce specific catalytic functionalities.
While the direct use of this compound as a catalyst is not well-documented, the broader class of furan derivatives has been explored in various catalytic applications. For instance, the catalytic oxidation of furans is a known route to valuable dicarbonyl compounds. nih.gov The catalytic hydrogenation of the furan ring to tetrahydrofuran (B95107) is another important transformation. rsc.org
The potential for this compound derivatives in asymmetric catalysis is also an area of interest. Chiral versions of these molecules could be synthesized and used as ligands for transition metals to catalyze enantioselective reactions. The development of new catalytic systems based on this furanone scaffold could lead to more efficient and selective methods for the synthesis of valuable chemical compounds.
Table 4: Potential Catalytic Roles of this compound Derivatives
| Catalytic Role | Key Structural Feature | Type of Reaction | Potential Advantage |
|---|---|---|---|
| Ligand for Metal Catalysis | Furan Ring, Acetyl Oxygen | Cross-coupling, Hydrogenation | Enhanced selectivity and activity |
| Organocatalyst | Lewis Basic Sites | Aldol, Michael Additions | Metal-free catalysis |
| Precursor to Catalysts | Functionalizable Scaffold | Various | Tailored catalyst design |
Role in Flavor and Fragrance Chemistry Research (excluding specific organoleptic properties)
Furanones are a well-known class of compounds that play a significant role in the chemistry of flavors and fragrances. foreverest.net While the specific organoleptic properties of this compound are outside the scope of this article, the study of its formation and chemical transformations is crucial for understanding the development of aromas in various food and consumer products.
Many furanones are formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. wikipedia.orgmdpi.com The study of model systems containing furanone precursors helps to elucidate the reaction pathways that lead to the formation of key aroma compounds. For instance, the formation of 4-hydroxy-2,5-dimethyl-3[2H]-furanone (HDMF) by Zygosaccharomyces rouxii has been studied to identify intermediates in its biosynthetic pathway. nih.gov
Research into the stability and reactivity of furanones like this compound under various conditions (e.g., pH, temperature) provides valuable insights into how flavors and fragrances change over time. Furthermore, understanding the chemical transformations of these compounds can lead to the development of new methods for creating or modifying flavors and fragrances. The thermal generation of 3-amino-4,5-dimethylfuran-2(5H)-one, a postulated precursor of the potent flavor compound sotolone, from amino acid model systems has been investigated to understand its formation pathways. rsc.org
The structural features of this compound, such as the acetyl group and the substitution pattern on the furanone ring, are expected to significantly influence its chemical behavior and its role as a precursor or intermediate in the complex network of reactions that constitute flavor and fragrance chemistry.
Table 5: Research Areas in Flavor and Fragrance Chemistry Involving Furanone Derivatives
| Research Area | Focus of Study | Importance |
|---|---|---|
| Maillard Reaction | Formation pathways of furanones | Understanding flavor development in cooked foods |
| Precursor Studies | Identification of molecules leading to furanones | Predicting and controlling aroma profiles |
| Stability and Degradation | Chemical changes of furanones over time | Shelf-life and stability of flavored products |
| Synthetic Methodologies | Creation of novel furanone structures | Discovery of new flavor and fragrance compounds |
Advanced Analytical Methodologies for Research on 3 Acetyl 5,5 Dimethylfuran 2 5h One
Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Studies
Modern spectroscopic techniques are indispensable for the detailed structural analysis and investigation of reaction mechanisms involving 3-Acetyl-5,5-dimethylfuran-2(5H)-one. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are at the forefront of these analytical efforts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the carbon-hydrogen framework of the molecule. For furanone derivatives, specific chemical shifts and coupling constants confirm the presence of key functional groups and their connectivity. researchgate.net For instance, the signals for the gem-dimethyl groups at the C-5 position and the acetyl group protons can be unambiguously assigned. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish proton-proton and proton-carbon correlations, respectively, which is crucial for confirming the complete molecular structure. While real-time NMR studies on this specific compound are not widely documented, this technique is powerfully applied to similar systems to monitor reaction kinetics, identify transient intermediates, and elucidate reaction pathways by observing changes in spectra over time.
Advanced Mass Spectrometry (MS) Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental formula. Advanced techniques like tandem mass spectrometry (MS/MS) are used to probe molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing the compound within complex mixtures. chemijournal.comresearchgate.net
| Technique | Parameter | Observed Data / Application | Reference |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Assigns protons of methyl groups, acetyl group, and the furanone ring. | researchgate.net |
| ¹³C NMR | Chemical Shift (δ) | Identifies carbonyl carbons (lactone and ketone), olefinic carbons, and methyl carbons. | researchgate.net |
| Mass Spectrometry (EI) | Molecular Ion Peak (M+) | Confirms the molecular weight of the compound. | nist.gov |
| HRMS | Accurate Mass | Determines the elemental formula with high precision. | asdlib.org |
| LC-MS/MS | Fragmentation Pattern | Provides structural confirmation and allows for sensitive quantification in complex matrices. | nih.gov |
Chromatographic Techniques for Reaction Monitoring and Purification in Research Synthesis
Chromatography is the cornerstone of separation science in synthetic research, enabling both the real-time monitoring of reactions and the isolation of pure products.
Thin-Layer Chromatography (TLC) TLC is a rapid and effective method used to monitor the progress of a chemical reaction. mdpi.com By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively observe the consumption of reactants and the formation of the desired product, this compound, as well as any byproducts.
Column Chromatography For the purification of this compound on a preparative scale, column chromatography, particularly flash chromatography using silica (B1680970) gel, is commonly employed. acs.orgacs.org This technique separates the target compound from unreacted starting materials, catalysts, and byproducts based on differential adsorption to the stationary phase.
High-Performance Liquid Chromatography (HPLC) HPLC offers higher resolution and efficiency for both analytical and preparative-scale purification. nih.gov Reversed-phase HPLC is frequently used for the final purification of furanone derivatives, ensuring high purity standards required for subsequent studies. It can also be used to quantify the yield and purity of the synthesized compound.
Gas Chromatography (GC) Due to the volatility of many furanone derivatives, GC is a powerful analytical tool for assessing the purity of this compound. nih.gov It provides excellent separation of volatile components and can be used to detect trace impurities. researchgate.net
| Technique | Primary Application | Stationary Phase (Typical) | Key Advantage | Reference |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Fast, inexpensive, and simple to perform. | mdpi.com |
| Flash Column Chromatography | Preparative Purification | Silica Gel | Effective for isolating gram-scale quantities of product. | acs.org |
| High-Performance Liquid Chromatography (HPLC) | High-Purity Purification & Analysis | C18 (Reversed-Phase) | High resolution and precise quantification. | nih.gov |
| Gas Chromatography (GC) | Purity Analysis | Various (e.g., Polysiloxane) | Excellent for separating volatile impurities. | researchgate.net |
X-ray Crystallography for Detailed Structural Insights of Derivatives and Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, analysis of its derivatives provides invaluable structural information. For example, the crystallographic analysis of a related compound, 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, revealed its exact structure and tautomeric form, resolving ambiguities that could not be settled by other means. mdpi.com This technique provides accurate bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's reactivity, physical properties, and potential interactions with biological macromolecules. Obtaining crystal structures of this compound complexed with enzymes or receptors could provide critical insights into its mode of action.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.13551(9) |
| b (Å) | 12.91881(9) |
| c (Å) | 8.38084(9) |
| β (°) | 114.5940(13) |
| Volume (ų) | 800.926 |
| Data sourced from Reference mdpi.com. |
Hyphenated Techniques for Complex Mixture Analysis in Biosynthetic or Environmental Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for identifying and quantifying specific compounds in complex samples, such as those encountered in biosynthetic or environmental research. asdlib.orgnih.govijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. chemijournal.com It combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. researchgate.net In environmental research, GC-MS can be used to detect and quantify trace levels of furanones and related lactones in water, soil, or air samples. nih.gov In biosynthetic studies, it can identify volatile metabolites produced by microorganisms or plants. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is exceptionally versatile and suitable for a broader range of compounds than GC-MS, including those that are non-volatile or thermally labile. researchgate.net In biosynthetic research, LC-MS and its tandem MS/MS configuration are instrumental in metabolomics studies to trace the formation of compounds like this compound through metabolic pathways. nih.govacs.orgpurdue.edu It allows for the analysis of crude extracts with minimal sample preparation, providing both qualitative and quantitative data on the presence of the target compound and its precursors or degradation products in biological fluids or tissues. nih.govnih.gov
| Technique | Research Area | Sample Matrix | Information Obtained | Reference |
|---|---|---|---|---|
| GC-MS | Environmental | Wine, Biological Fluids | Quantification of lactones and related flavor/contaminant compounds. | nih.govnih.gov |
| LC-MS/MS | Biosynthetic | Urine, Cell Extracts | Identification of metabolic pathways and quantification of furan (B31954) metabolites. | nih.govacs.org |
| LC-UV-MS | Natural Products | Crude Plant/Fungal Extracts | Rapid screening and identification of known and unknown natural products. | researchgate.net |
| LC-NMR | Structural Elucidation | Complex Mixtures | On-line structural determination of components separated by HPLC. | chemijournal.comnih.gov |
Future Perspectives and Unexplored Research Avenues for 3 Acetyl 5,5 Dimethylfuran 2 5h One
Integration with Artificial Intelligence and Machine Learning in Rational Design
The convergence of artificial intelligence (AI) and medicinal chemistry has revolutionized the process of drug discovery and molecular design. researchgate.netnih.gov For a molecule like 3-Acetyl-5,5-dimethylfuran-2(5H)-one, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space of its potential derivatives and predict their biological activities.
Future research could leverage these computational methods to accelerate the design of novel analogs with enhanced efficacy and specificity. nih.gov Machine learning algorithms can be trained on existing data from other furanone derivatives to build predictive models for properties such as bioactivity, toxicity, and pharmacokinetics (ADMET - absorption, distribution, metabolism, excretion, and toxicity). By analyzing the structure-activity relationships (QSAR) within this class of compounds, AI can identify key molecular features essential for desired biological effects. researchgate.netnih.gov This in silico approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and screening. nih.gov
Table 1: Application of AI/ML Models in the Rational Design of Furanone Derivatives
| AI/ML Model Type | Potential Application for this compound | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity (e.g., antimicrobial, anticancer) of novel derivatives based on their chemical structure. nih.gov | Identification of key structural motifs for high potency; prioritization of candidates for synthesis. |
| Generative Adversarial Networks (GANs) | Designing new furanone molecules with desired properties that are not present in existing libraries. | Discovery of novel chemical entities with potentially unique mechanisms of action. |
| Molecular Docking Simulations (AI-enhanced) | Predicting the binding affinity and mode of interaction between furanone derivatives and specific protein targets. researchgate.net | Elucidation of the molecular mechanism of action and guidance for structure-based drug design. |
| ADMET Prediction Models | Forecasting the pharmacokinetic and toxicity profiles of new analogs early in the discovery pipeline. | Reduction of late-stage failures in drug development by pre-screening for undesirable properties. |
Exploration of Novel Biorecognition Pathways and Targets
The furanone scaffold is associated with a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. researchgate.net However, the specific biological targets and biorecognition pathways for this compound are yet to be explored. Future research should focus on comprehensive biological screening to identify its potential therapeutic applications.
Studies on analogous compounds have shown significant activity. For example, certain 3,4,5-trisubstituted furan-2(5H)-one derivatives have demonstrated potent cytotoxic activity against human tumor cell lines. nih.gov Other furanones have shown promise as antifungal agents, with activity comparable to the standard drug amphotericin B. nih.gov Furthermore, novel 3-acetyl-1,3,4-oxadiazolines containing a furan (B31954) moiety exhibited strong bactericidal effects, particularly against Staphylococcus species. nih.gov These findings suggest that this compound could interact with a variety of biological targets.
Unexplored research avenues include screening the compound against panels of kinases, proteases, or specific receptors involved in cancer progression, inflammation, or microbial pathogenesis. Identifying the molecular targets would not only elucidate its mechanism of action but also pave the way for its development as a chemical probe or a lead compound for new therapeutics.
Table 2: Known Biological Activities of Furanone Analogs and Potential Areas for Investigation
| Furanone Analog Class | Observed Biological Activity | Potential Research Avenue for this compound |
|---|---|---|
| 3,4,5-Trisubstituted Furan-2(5H)-ones | Cytotoxicity against HEPG2 and MCF7 tumor cell lines. nih.gov | Screening for anticancer activity and identifying target pathways in oncology. |
| 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones | Antifungal effect against Aspergillus fumigatus. nih.gov | Investigation as a potential lead for novel antifungal agents. |
| Derivatives with Furan Moiety | Bactericidal effect against Staphylococcus spp. nih.gov | Exploring antibacterial properties, especially against resistant strains. |
| General Furanone Skeletons | Anti-inflammatory effects, potentially via COX-2 inhibition. researchgate.net | Evaluating anti-inflammatory potential and mechanism of action. |
Development of Next-Generation Sustainable Synthetic Methodologies
As the principles of green chemistry become increasingly integral to chemical manufacturing, developing sustainable and efficient synthetic routes for promising compounds is paramount. researchgate.netrsc.org Future research on this compound should prioritize the development of next-generation synthetic methodologies that are both environmentally benign and economically viable.
Traditional multi-step syntheses often involve harsh reagents, toxic solvents, and significant waste generation. Modern approaches for synthesizing furanone derivatives focus on one-pot, multi-component reactions that improve efficiency and reduce waste. nih.govresearchgate.net The use of eco-friendly solvents like water or ethanol, and the development of reusable catalysts, are key aspects of this strategy. researchgate.net For instance, recent studies have reported the successful synthesis of furanones using heterogeneous catalysts that can be easily recovered and reused, minimizing the process's environmental footprint. researchgate.net
Furthermore, leveraging bio-based feedstocks offers a renewable alternative to petrochemical starting materials. rsc.orgresearchgate.net Exploring biosynthetic pathways or chemo-enzymatic methods could provide a highly sustainable route to this compound, aligning its production with the goals of a circular economy.
Table 3: Comparison of Synthetic Methodologies for Furanones
| Parameter | Traditional Synthesis | Potential Sustainable Synthesis |
|---|---|---|
| Reaction Type | Multi-step, sequential reactions. | One-pot, multi-component reactions. nih.gov |
| Solvents | Volatile organic compounds (VOCs). | Green solvents (e.g., water, ethanol). researchgate.net |
| Catalysts | Homogeneous, single-use catalysts. | Reusable heterogeneous or biocatalysts. researchgate.netrsc.org |
| Feedstock Source | Petrochemical-based. | Renewable biomass or bio-based precursors. rsc.org |
| Efficiency | Lower atom economy, more waste. | High yields, minimal waste, cost- and time-saving. researchgate.net |
Interdisciplinary Research Opportunities with Physics, Materials Science, and Biomedical Fields
The unique chemical structure of this compound opens up intriguing possibilities for interdisciplinary research beyond conventional medicinal chemistry.
In the realm of materials science , furan-based compounds are being explored as monomers for creating novel bio-based and potentially biodegradable polymers. rsc.org The reactive sites on the this compound ring could be exploited for polymerization reactions, leading to new materials with tailored properties for applications in packaging, electronics, or biomedical devices. Its specific substituents could impart unique thermal or mechanical characteristics to the resulting polymer.
From a physics perspective, the photophysical properties of the molecule are completely unexplored. Investigating its fluorescence, phosphorescence, and interaction with light could reveal potential applications in organic light-emitting diodes (OLEDs), molecular sensors, or as a photosensitizer in photodynamic therapy.
In the broader biomedical field , the compound could be developed as a scaffold for creating novel biomaterials or as a component in advanced drug delivery systems. Its structure could be functionalized to attach to larger molecules or nanoparticles, enabling targeted delivery of therapeutic agents. The inherent bioactivity of the furanone core could also be harnessed to design "smart" materials that release a drug in response to a specific biological trigger. These interdisciplinary avenues could transform this compound from a simple chemical entity into a versatile tool for technological and medical innovation.
Table 4: Potential Interdisciplinary Applications
| Field | Potential Application | Research Focus |
|---|---|---|
| Materials Science | Monomer for bio-based polymers. rsc.org | Investigating polymerization reactions and characterizing the resulting material's properties (e.g., biodegradability, thermal stability). |
| Physics | Component in organic electronics or photosensitizers. | Studying the compound's photophysical properties, such as absorption and emission spectra, and quantum yield. |
| Biomedical Engineering | Scaffold for drug delivery systems or biomaterials. | Functionalizing the molecule for conjugation to nanoparticles or drugs; evaluating biocompatibility and release kinetics. |
| Chemical Biology | Chemical probe for studying biological processes. | Developing fluorescently-tagged analogs to visualize interactions with cellular targets. |
Q & A
Q. How does this compound occur in natural systems, and what methodologies are used to study its biological activity?
- Methodological Answer : While not directly reported, structurally related furanones (e.g., 5,5-dimethylfuran-2(5H)-one) are identified in plant-derived smoke and microbial metabolites . To study bioactivity:
- Bioassay-guided fractionation : Extract plant tissues (e.g., Skilpabessie) using hexane/ethyl acetate, followed by HPLC isolation.
- Germination assays : Test compound effects on seed germination (e.g., Arabidopsis thaliana) under controlled light/temperature .
- Microbial screening : Assess antimicrobial activity via disk diffusion against Gram-positive/negative strains .
Advanced Research Questions
Q. What strategies can be employed to functionalize this compound for applications in advanced material science, such as photoactivable probes?
- Methodological Answer :
- Knoevenagel condensation : React the furanone’s α-position with cyanoacetate derivatives (e.g., malononitrile) to extend conjugation for fluorescence. Use pyridine/acetic acid as a catalyst at 40–50°C .
- Azide-alkyne cycloaddition : Introduce azide groups via nucleophilic substitution (e.g., using NaN₃/DMF), then conjugate with alkynes for bioimaging probes. Validate photostability via UV-Vis spectroscopy .
Q. How do reaction parameters influence the thermal decomposition pathways of this compound, and what analytical methods are used to track these changes?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Monitor mass loss under nitrogen (10°C/min) to identify decomposition thresholds.
- GC-MS pyrolysis : Heat samples (200–300°C) and analyze volatile products (e.g., acetyl fragments, CO₂) .
- Kinetic studies : Apply Arrhenius equations to activation energy calculations using isothermal DSC data.
Q. What catalytic systems are effective in the stereoselective modification of this compound, and how are enantiomeric excesses quantified?
- Methodological Answer :
- Asymmetric catalysis : Use chiral Lewis acids (e.g., BINOL-derived phosphoric acids) for enantioselective alkylation at the γ-position. Optimize solvent (toluene) and temperature (-20°C) .
- Chiral HPLC : Separate enantiomers on a Chiralpak AD-H column (hexane/isopropanol, 90:10). Quantify ee via UV detector integration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
